![molecular formula C18H16N2O3S B2825506 3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione CAS No. 97692-81-4](/img/structure/B2825506.png)

3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

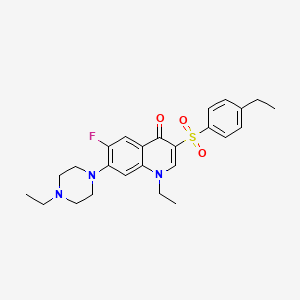

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .Physical and Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .科学的研究の応用

Synthesis and Chemical Properties

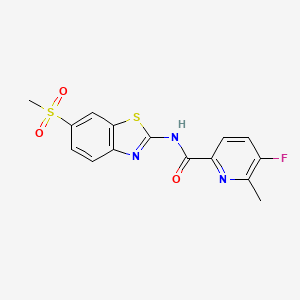

- A study describes a new synthetic procedure for spiro[cyclohexane-1,3′-indoline]-2′,4-diones, starting from 3-chloromethylene-2-indolones and Danishefsky's diene. This multi-step synthesis involves the formation of cycloadducts and various intermediates, leading to the target spiro compounds (Beccalli, Clerici, & Gelmi, 2003).

Structural Analysis and Characterization

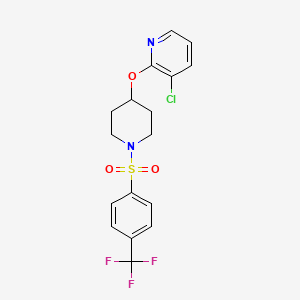

- A study on the spiro-indole derivative 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione demonstrated its synthesis and confirmed its structure, with the environment of the spiro C atom based on tetrahedral geometry (Sehgal, Singh, Dandia, & Bohra, 1994).

Biological Activities

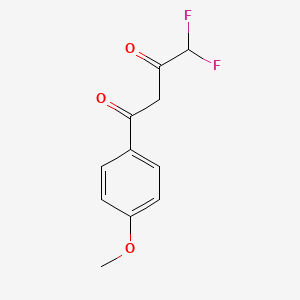

- Fluorine-containing 3'-phenylspiro compounds were synthesized and screened for antifungal, antibacterial, and insecticidal activities. The incorporation of sulfur into these compounds enhanced their biological activities (Dandia, Kaur, & Singh, 1993).

Corrosion Inhibition

- Indoline compounds, including a 3′-(4-methoxyphenyl)spiro[indoline-3,2′-thiazolidine]-2,4′-dione derivative, were studied for their corrosion inhibition performance on N80 steel in hydrochloric acid. The study used various techniques such as weight loss measurement and electrochemical impedance spectroscopy, indicating mixed-type inhibition (Yadav, Sarkar, & Purkait, 2015).

Crystal Structure and Synthesis Methods

- An environmentally friendly one-pot synthesis of spiro[indole-thiazine] under microwave irradiation was reported. The crystal structure of the compound was analyzed, showing a largely planar molecular structure (Dandia, Singh, Mérienne, Morgant, & Loupy, 2003).

作用機序

将来の方向性

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

特性

IUPAC Name |

3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-13-8-6-12(7-9-13)20-16(21)10-11-24-18(20)14-4-2-3-5-15(14)19-17(18)22/h2-9H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFAYIHPLWLCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CCSC23C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide](/img/structure/B2825424.png)

![2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2825428.png)

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/no-structure.png)

![2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2825437.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)